2-Fluoro-6-methylbenzamide
Overview
Description
2-Fluoro-6-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . The compound is typically stored at room temperature and has a physical form of an off-white to yellow solid .
Physical And Chemical Properties Analysis
2-Fluoro-6-methylbenzamide is an off-white to yellow solid . The compound is typically stored at room temperature .Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
2-Fluoro-6-methylbenzamide has been used in the field of organic synthesis, specifically in iron-catalyzed, fluoroamide-directed C-H fluorination. This process involves mild amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metal additives. The reaction suggests that it proceeds through short-lived radical intermediates with F-transfer mediated directly by iron (Groendyke, AbuSalim, & Cook, 2016).
Development of PET Tracers
2-Fluoro-6-methylbenzamide derivatives have been explored for their potential as PET (Positron Emission Tomography) ligands. This includes the synthesis of fluorine-18 labeled benzamide analogues, which are used for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007). Additionally, research on radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains has involved 2-fluoro-6-methylbenzamide derivatives (Fujinaga et al., 2012).
Synthesis and Bioactivity Studies
The compound has also been involved in the synthesis of various bioactive molecules. For example, it played a role in the synthesis of androgen receptor antagonists (Zhi-yu, 2012), and in the synthesis of compounds with antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Investigating Molecular Interactions
Intriguingly, 2-Fluoro-6-methylbenzamide has been utilized in studies to understand molecular interactions such as intramolecular hydrogen bonding in ortho-substituted arylamide oligomers (Galan et al., 2009). This research contributes to the broader understanding of molecular structure and behavior, which is fundamental in the field of chemistry.
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXVHAKOKPMVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730562 | |
Record name | 2-Fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylbenzamide | |
CAS RN |
886502-14-3 | |
Record name | 2-Fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.